(s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO2/c1-13-9-6(8(11)5-12)3-2-4-7(9)10/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
YHYPAFHKLFSIIH-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1F)[C@@H](CO)N |
Canonical SMILES |
COC1=C(C=CC=C1F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 3-Fluoro-2-methoxybenzaldehyde
A primary route to synthesize amino alcohols of this type involves the reductive amination of the corresponding fluoromethoxybenzaldehyde. Specifically, 3-fluoro-2-methoxybenzaldehyde can be reacted with an amine source under reductive amination conditions to form the amino alcohol intermediate.
- Reagents: Common reducing agents include sodium cyanoborohydride or catalytic hydrogenation using palladium on carbon.
- Conditions: The reaction is typically conducted under mild acidic to neutral conditions to facilitate imine formation followed by reduction.
- Outcome: This route yields racemic or enantiomerically enriched amino alcohols depending on the catalyst or chiral auxiliaries used.
This approach is supported by analogous syntheses of 1-(3-fluoro-5-methoxyphenyl)ethan-1-amine, which involves reductive amination of 3-fluoro-5-methoxybenzaldehyde under similar conditions.
Nitroalkene Intermediate Reduction
Another synthetic strategy involves the condensation of 3-fluoro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the amino alcohol using hydride reagents such as sodium borohydride or lithium aluminum hydride.
- Step 1: Formation of nitroalkene via Henry reaction.
- Step 2: Reduction of nitroalkene to amino alcohol.
- Advantages: This method allows for the introduction of the amino and hydroxyl groups in a controlled manner.
- Challenges: Control of stereochemistry requires chiral catalysts or resolution steps.
This method is analogous to the preparation of 2-amino-2-(2-fluoro-6-methoxyphenyl)ethan-1-ol, which shares structural similarity.
Industrial Production Considerations
Industrial synthesis of such amino alcohols typically involves:
- Scale-up of reductive amination or nitroalkene reduction routes.
- Optimization of solvents, catalysts, and reaction parameters to maximize yield and purity.
- Use of continuous flow reactors and automated systems to ensure reproducibility and efficiency.
- Purification techniques such as crystallization or chromatography to isolate the desired enantiomer.
Summary Table of Preparation Methods
Research Data and Analytical Characterization
- NMR Spectroscopy: $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR are essential for confirming the substitution pattern and purity.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Chiral HPLC: Used to determine enantiomeric excess.
- Yields: Reported yields vary from 60% to over 90%, depending on the method and scale.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The fluoro and methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Scientific Research Applications
(s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound belongs to a class of 2-amino-2-arylethan-1-ol derivatives, where substituents on the aromatic ring modulate reactivity, solubility, and biological activity. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Electronic Properties of Analogous Compounds
Key Observations :
- Substituent Position: Para-substituted fluorines (e.g., 4-F in ) enhance yields in reactions like oxazole synthesis due to improved stabilization of transition states .
- Electronic Effects : Electron-withdrawing groups (EWGs) like Cl or F increase electrophilicity, aiding coupling reactions , while methoxy groups (EDGs) may hinder such processes. The target compound’s balanced electronic profile could optimize binding in PROTACs without excessive reactivity .
- Steric Hindrance : The ortho-methoxy group in the target compound introduces steric bulk, which may reduce accessibility in enzyme-binding pockets compared to less hindered analogs like AS7879 (3,5-diF) .
Biological Activity
(S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol, also known as (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol, is a compound that has garnered attention for its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Chemical Formula : C9H12FNO2
- Molecular Weight : 185.20 g/mol
- CAS Number : 1212981-84-4
- Structure : The compound features a chiral center with an amino group, hydroxyl group, and a fluorinated aromatic ring that influences its biological interactions.
The biological activity of (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on enzymes such as phospholipase A2. This inhibition can affect lipid metabolism and inflammatory responses, making it a candidate for anti-inflammatory therapies.
- Receptor Binding : The presence of the amino and hydroxyl groups allows for hydrogen bonding with receptors, potentially influencing neurotransmitter systems. This suggests a role in modulating neurotransmission and could have implications for neurological disorders .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, modifications to its structure have been shown to enhance binding affinity to cancer cell targets, leading to increased cytotoxicity against specific cancer cell lines .
Case Studies
-
Anticancer Studies :
- In vitro studies demonstrated that compounds similar to (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethan-1-ol exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- The mechanism of action involved apoptosis induction through caspase activation pathways, highlighting its potential as an anticancer agent.
- Neuropharmacological Effects :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H12FNO2 |
| Molecular Weight | 185.20 g/mol |
| CAS Number | 1212981-84-4 |
| Biological Activity | Enzyme inhibition, anticancer activity |
| Study Type | Findings |
|---|---|
| Anticancer Activity | IC50 values < 15 μM against MCF-7 cells |
| Enzyme Interaction | Inhibition of phospholipase A2 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-2-Amino-2-(3-fluoro-2-methoxyphenyl)ethan-1-ol with high enantiomeric purity?
- Methodology : Use enantioselective catalysis (e.g., asymmetric hydrogenation or enzymatic resolution) to control stereochemistry. For example, chiral ligands like BINAP in transition-metal catalysis can favor the (S)-enantiomer. Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiopurity .
- Critical Parameters : Temperature, solvent polarity, and catalyst loading significantly impact yield and stereoselectivity. Fluorine’s electron-withdrawing effects may require adjusted reaction conditions compared to non-fluorinated analogs .
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare H and C NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions and stereochemistry.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially for novel derivatives .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns via HRMS or LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between (S)- and (R)-enantiomers of fluorinated amino alcohols?
- Approach :
Enzyme Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to target enzymes (e.g., kinases or oxidoreductases).
Molecular Dynamics (MD) Simulations : Model interactions between enantiomers and active sites to identify steric/electronic mismatches.
- Example : The (S)-enantiomer may exhibit higher affinity due to optimal hydrogen bonding with catalytic residues, as seen in related fluorinated compounds .
Q. How does the 3-fluoro-2-methoxy substitution pattern influence the compound’s reactivity in nucleophilic reactions?
- Mechanistic Insights :
- The ortho -methoxy group sterically hinders electrophilic aromatic substitution, directing reactions to the para position.
- Fluorine’s inductive effect deactivates the ring, slowing reactions like nitration but enhancing stability in acidic conditions.
- Experimental Design : Compare reaction rates with analogs lacking fluorine or methoxy groups using kinetic studies (e.g., UV-Vis monitoring) .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Recommended Assays :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
- Enzyme Inhibition : Test against targets like monoamine oxidases (MAOs) or β-secretase via fluorogenic substrate assays.
- Metabolic Stability : Incubate with liver microsomes to measure half-life and identify major metabolites via LC-MS/MS .
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Workflow :
QSAR Modeling : Corolate substituent electronic parameters (Hammett constants) with activity data to predict optimal modifications.
Docking Studies : Screen virtual libraries against target proteins (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite.
ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Troubleshooting Steps :
Reagent Purity : Ensure starting materials (e.g., 3-fluoro-2-methoxybenzaldehyde) are ≥98% pure to avoid side reactions.
Oxygen Sensitivity : Conduct reactions under inert atmosphere if intermediates are prone to oxidation.
Reproducibility Checks : Replicate protocols from multiple sources and validate via interlaboratory comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
